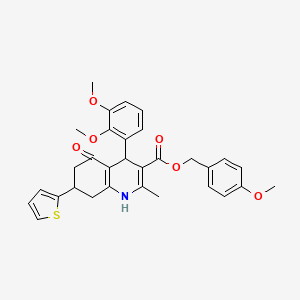
1-benzoyl-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine
説明
1-benzoyl-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine, also known as BNMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-benzoyl-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine involves its binding to the DAT protein, which is located on the presynaptic membrane of dopaminergic neurons. This compound binds to the DAT protein in a competitive manner, preventing dopamine from binding and being transported back into the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which enhances dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effect on dopamine signaling. This compound has been shown to increase locomotor activity in animals, which is believed to be due to its effect on the dopamine system. It has also been shown to increase dopamine release in the striatum, a brain region that is involved in motor control and reward processing. These effects suggest that this compound may have potential applications in the treatment of neurological disorders that are associated with dopamine dysfunction.
実験室実験の利点と制限
One of the main advantages of using 1-benzoyl-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine in lab experiments is its potency as a dopamine transporter inhibitor. This compound is more potent than other DAT inhibitors, such as cocaine and methylphenidate, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, this compound is also highly toxic and can cause cell death at high concentrations. This limits its use in some experiments, particularly those involving cell cultures.
将来の方向性
For the use of 1-benzoyl-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine in scientific research include the development of new treatments for neurological disorders and the study of dopamine's role in other physiological processes.
科学的研究の応用
1-benzoyl-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been used extensively in scientific research, particularly in the field of neuroscience. It is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This effect has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-12-20(17-8-7-15(22(24)25)11-16(17)19)9-10-21(13)18(23)14-5-3-2-4-6-14/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBZZSRJLLDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





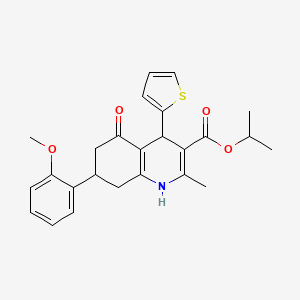

acetate](/img/structure/B3983408.png)
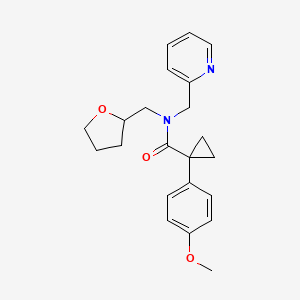
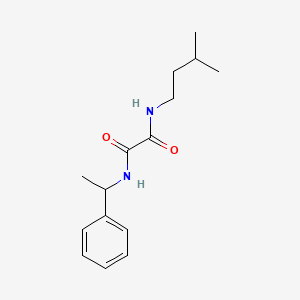

![3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3983443.png)
![5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983457.png)
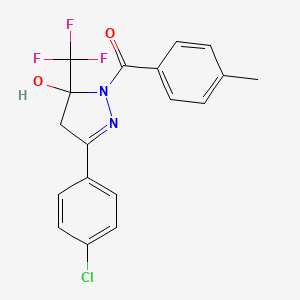
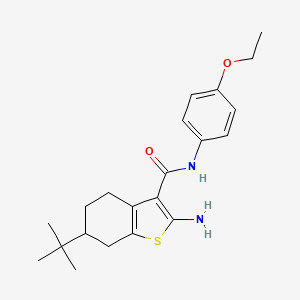
![2-[(4-chloro-3-methylphenoxy)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B3983469.png)
